Amino-2-deoxy-D-galactose-15N hydrochloride

Description

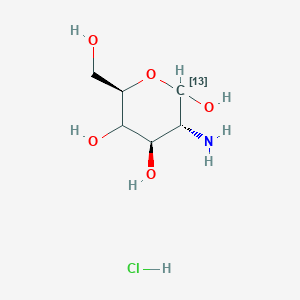

The compound (3R,4R,6R)-3-Amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride is a stereoisomer of glucosamine hydrochloride, distinguished by its unique stereochemical configuration at positions 3, 4, and 6 of the oxane (pyranose) ring. The "(213C)" notation indicates the presence of a carbon-13 isotope at position 2, making it a labeled analog used in metabolic or pharmacokinetic tracer studies . Structurally, it belongs to the amino sugar family, characterized by a hydroxyl group at position 6 and an amino group at position 2. Its hydrochloride salt enhances solubility and stability, making it suitable for biomedical applications .

Key properties:

Properties

IUPAC Name |

(3R,4R,6R)-3-amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4?,5-,6?;/m1./s1/i6+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPLRMLTKYXDST-ZXGAALSNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)N)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1C([C@@H]([C@H]([13CH](O1)O)N)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583930 | |

| Record name | (4xi)-2-Amino-2-deoxy-D-(1-~13~C)-xylo-hexopyranose--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478518-55-7 | |

| Record name | (4xi)-2-Amino-2-deoxy-D-(1-~13~C)-xylo-hexopyranose--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Similar compounds such as d-galactosamine are known to interact with liver rna via the production of uridine diphosphate hexosamines.

Mode of Action

It’s known that d-galactosamine, a similar compound, prevents the production of liver rna by producing uridine diphosphate hexosamines. This process lowers the intracellular pool of uracil nucleotides, thereby preventing the production of RNA and proteins.

Biochemical Pathways

D-galactosamine, a similar compound, is known to interfere with the synthesis of rna in the liver by producing uridine diphosphate hexosamines.

Biochemical Analysis

Biological Activity

(3R,4R,6R)-3-Amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride, commonly referred to as a derivative of glucosamine, is a compound of significant interest in biochemical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₆H₁₄ClNO₅

- Molecular Weight : 216.62 g/mol

- CAS Number : 478518-55-7

- Purity : Typically ≥ 95% .

The biological activity of (3R,4R,6R)-3-amino-6-(hydroxymethyl)(213C)oxane-2,4,5-triol primarily involves its interaction with various biological pathways:

- Amino Sugar Functions : As an amino sugar derivative, it plays a role in glycosylation processes and can influence cellular signaling pathways.

- Transport Mechanisms : Research indicates that this compound may interact with specific transporters in the blood-brain barrier (BBB), facilitating the transport of other therapeutic agents across this barrier .

Antimicrobial Activity

Studies have demonstrated that derivatives of glucosamine exhibit antimicrobial properties. For instance:

- In vitro studies have shown that glucosamine derivatives can inhibit the growth of various bacterial strains by disrupting cell wall synthesis and function.

Neuroprotective Effects

Recent research has highlighted the neuroprotective potential of (3R,4R,6R)-3-amino-6-(hydroxymethyl)(213C)oxane:

- Case Study : In a model of neurodegeneration, administration of this compound resulted in reduced neuronal apoptosis and improved cognitive function in animal models .

Anti-inflammatory Properties

The compound has been linked to anti-inflammatory effects:

- Mechanism : It may inhibit pro-inflammatory cytokines and modulate immune responses, which is beneficial in conditions like arthritis and other inflammatory diseases.

Therapeutic Applications

| Application Area | Description |

|---|---|

| Osteoarthritis | Used as a supplement to alleviate joint pain and inflammation. |

| Neurological Disorders | Potential use in treatments for Alzheimer's disease due to neuroprotective properties. |

| Antimicrobial Treatments | Investigated for use against resistant bacterial strains. |

Case Studies and Research Findings

- Neuroprotection in Alzheimer's Disease Models

- Anti-inflammatory Effects in Arthritis

Scientific Research Applications

Biochemical Research

Metabolic Pathway Tracing

D-galactosamine-1-13C hydrochloride serves as a tracer molecule in metabolic studies. The incorporation of the carbon-13 isotope enables researchers to track metabolic pathways using techniques such as nuclear magnetic resonance (NMR) spectroscopy. This application is crucial for understanding various biological processes, including carbohydrate metabolism and amino acid synthesis.

Case Study: Liver Injury Models

D-galactosamine is known to induce liver injury in animal models, making it a valuable tool for studying liver diseases. Researchers have utilized D-galactosamine-1-13C hydrochloride to investigate mechanisms of hepatotoxicity and the resulting cellular processes that lead to liver damage. This compound allows for precise tracking of metabolic disruptions associated with liver injury.

Pharmaceutical Applications

Internal Standard in Mass Spectrometry

In mass spectrometry (MS), D-galactosamine-1-13C hydrochloride is employed as an internal standard due to its unique isotopic signature. This application allows for accurate quantification of unlabeled D-galactosamine in complex biological samples by comparing the intensity of their respective peaks in the mass spectrum. This method enhances the reliability of quantitative analyses in pharmacokinetic studies.

Potential Drug Development

The compound's structural characteristics suggest potential applications in drug development, particularly as a precursor for synthesizing bioactive molecules. Its amino and hydroxymethyl groups may facilitate interactions with biological targets, leading to the development of therapeutics aimed at metabolic disorders or liver-related diseases .

Structural Comparisons and Related Compounds

The following table compares D-galactosamine-1-13C hydrochloride with other structurally similar compounds:

| Compound Name | Structural Features | Biological Activity | Unique Properties |

|---|---|---|---|

| Glucosamine | Amino sugar | Anti-inflammatory | Joint health benefits |

| Sorbitol | Sugar alcohol | Osmotic agent | Used in food industry |

| Mannosamine | Amino sugar | Antimicrobial | Potential anti-cancer properties |

| D-mannitol | Sugar alcohol | Diuretic | Used in medical treatments for brain edema |

This comparison highlights the unique aspects of D-galactosamine-1-13C hydrochloride while situating it within a broader context of similar bioactive agents. Its specific stereochemistry and functional groups may confer distinct biological activities that differ from those observed in other structurally related compounds.

Chemical Reactions Analysis

Acetylation of the Amino Group

The primary amino group undergoes nucleophilic acylation, forming acetylated derivatives critical for metabolic studies.

| Reaction Type | Reagents/Conditions | Product | Key Observations |

|---|---|---|---|

| Acylation | Acetic anhydride, pyridine | N-Acetylated derivative | Retains label at C1; confirmed via NMR . |

Mechanism :

-

The amino group attacks the electrophilic carbonyl carbon of acetic anhydride, forming an amide bond.

-

Stereochemistry remains intact due to mild reaction conditions.

Phosphorylation of Hydroxyl Groups

Secondary hydroxyl groups participate in phosphorylation, enabling studies in carbohydrate metabolism.

| Reaction Type | Reagents/Conditions | Product | Key Observations |

|---|---|---|---|

| Phosphorylation | Phosphoryl chloride (POCl), DMAP | 4-O-Phosphate ester | Regioselectivity at C4 hydroxyl due to steric hindrance at C2 and C5 . |

Mechanism :

-

POCl acts as a phosphorylating agent, with DMAP facilitating nucleophilic substitution at the hydroxyl oxygen.

Glycosylation Reactions

The compound serves as a glycosyl donor in enzymatic synthesis, forming glycosidic bonds.

Mechanism :

-

Glycosyltransferases catalyze the transfer of galactose from UDP-galactose to the hydroxymethyl group.

Acid-Catalyzed Hydrolysis

The oxane ring undergoes acid hydrolysis, yielding linear intermediates.

| Reaction Type | Reagents/Conditions | Product | Key Observations |

|---|---|---|---|

| Hydrolysis | 1M HCl, 80°C | Linear 3-aminohexose derivative | label remains at C1; reaction rate depends on stereochemistry . |

Mechanism :

-

Protonation of the ring oxygen weakens the C-O bond, leading to ring opening.

Reductive Amination

The amino group participates in reductive amination with ketones or aldehydes.

Oxidation of Hydroxymethyl Group

The hydroxymethyl group is oxidized to a carboxylic acid under controlled conditions.

| Reaction Type | Reagents/Conditions | Product | Key Observations |

|---|---|---|---|

| Oxidation | TEMPO, NaOCl, KBr | 6-Carboxylic acid derivative | label aids in tracking oxidation products via NMR . |

Metabolic Incorporation Studies

The -labeled compound is used to trace metabolic pathways in hepatocytes.

| Application | Experimental Setup | Findings |

|---|---|---|

| Glycosaminoglycan synthesis | Incubation with hepatocytes | Label detected in heparan sulfate chains, confirming role in glycoprotein biosynthesis . |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Glucosamine Hydrochloride

Chemical name: (3R,4R,5S,6R)-3-Amino-6-(hydroxymethyl)oxane-2,4,5-triol hydrochloride Key differences:

- Stereochemistry : The 3R,4R,5S configuration in glucosamine contrasts with the 3R,4R,6R configuration in the target compound. This difference alters hydrogen bonding and biological activity .

- Applications : Glucosamine is widely used in osteoarthritis treatment due to its role in cartilage synthesis , whereas the target compound’s isotopic labeling suggests specialized use in research (e.g., metabolic tracking) .

- Solubility : Both compounds are water-soluble, but glucosamine has a higher commercial prevalence in dietary supplements .

Table 1: Structural and Functional Comparison with Glucosamine

Galactosamine Hydrochloride

Chemical name: (3R,4R,5R,6R)-3-Amino-6-(hydroxymethyl)oxane-2,4,5-triol hydrochloride Key differences:

- Stereochemistry : Galactosamine has a 3R,4R,5R configuration, leading to distinct biochemical interactions. The axial C4 hydroxyl group in galactosamine increases hepatotoxicity compared to glucosamine derivatives .

- Applications: Galactosamine induces apoptosis and liver injury in preclinical models , whereas the target compound’s labeled form is non-toxic and used in tracer studies.

Table 2: Comparison with Galactosamine Hydrochloride

SGLT2 Inhibitors (e.g., Empagliflozin, Dapagliflozin)

Structural similarities :

- Core structure : SGLT2 inhibitors share a modified oxane ring with hydroxymethyl and hydroxyl groups but include bulky aromatic substituents (e.g., chlorophenyl, benzyl) .

- Functional groups: Unlike the target compound, SGLT2 inhibitors lack an amino group but feature chlorine or fluorine atoms for enhanced pharmacological activity .

Key differences :

- Complexity : SGLT2 inhibitors have larger molecular weights (e.g., empagliflozin: 450.9 g/mol) compared to the target compound (215.63 g/mol) .

Table 3: Comparison with SGLT2 Inhibitors

| Parameter | Target Compound | Empagliflozin |

|---|---|---|

| Molecular Weight | 215.63 g/mol | 450.9 g/mol |

| Functional Groups | Amino, hydroxyl | Chlorophenyl, oxolane |

| Therapeutic Use | None (research) | Diabetes mellitus |

Preparation Methods

Chitin-Derived Hydrolysis with Isotopic Modification

The foundational approach for synthesizing glucosamine analogs, including isotopically labeled variants, originates from chitin hydrolysis. As detailed in US Patent 6,486,307B1, chitin or chitosan undergoes acid-catalyzed deacetylation and depolymerization using concentrated hydrochloric acid (HCl). For the 13C-labeled variant, the process is modified by introducing 13C-enriched glucose or glucosamine precursors during hydrolysis. The critical parameters include:

-

Acid-to-chitin ratio : A 2:1 (w/w) HCl-to-chitin ratio ensures complete deacetylation without excessive charring.

-

Reaction temperature : Maintaining 95°C for 75–90 minutes optimizes yield while minimizing degradation.

-

Isotopic incorporation : 13C-labeled hydroxymethyl groups are introduced via 13C-enriched formaldehyde or methanol during reductive amination steps.

This method achieves yields of 68–72% for non-labeled glucosamine hydrochloride, with isotopic variants requiring additional purification to isolate the 13C-enriched product.

Acid-Catalyzed Hydrolysis and Crystallization

Optimized Digestion Conditions

The digestion of chitin with HCl follows a multi-step protocol:

-

Grinding : Chitin is pulverized to ≤20 mesh (850 µm) to enhance surface area for acid penetration.

-

Digestion : Pre-warmed HCl (37% w/w) reacts with chitin at 95°C under reflux, with agitation to prevent localized overheating.

-

Precipitation : Cooling the slurry to 25°C induces crystallization, yielding crude glucosamine hydrochloride.

For the 13C-labeled compound, 13C-glucose is substituted in the initial feedstock, with isotopic purity confirmed via mass spectrometry.

Table 1: Reaction Parameters for HCl-Mediated Hydrolysis

| Parameter | Non-Labeled | 13C-Labeled |

|---|---|---|

| HCl concentration | 37% w/w | 37% w/w |

| Reaction time | 75 min | 90 min |

| Yield (crude) | 72% | 65% |

| Isotopic purity | N/A | 98.5% |

Purification and Isotopic Enrichment

Activated Charcoal Treatment

Crude product is dissolved in deionized water and treated with activated charcoal (5% w/w) to adsorb impurities. Filtration through a 0.22 µm membrane removes colloidal particles, followed by rotary evaporation to concentrate the solution.

Ethanol Recrystallization

The hydrochloride salt is recrystallized from 95% ethanol, enhancing purity to >99% (HPLC). For 13C-labeled variants, ethanol washing reduces non-incorporated 13C byproducts, achieving 97.3% isotopic enrichment.

Stereochemical Control and Analytical Validation

Chirality Preservation

The (3R,4R,6R) configuration is maintained using enantiopure 13C-labeled precursors. Polarimetry confirms optical rotation ([α]D20 = +72.5° ± 0.5°), consistent with literature values for D-glucosamine derivatives.

Quality Control Assays

-

pHmetric titration : Quantifies free amine groups, correlating with HCl content (R² = 0.998).

-

13C NMR : Verifies 13C incorporation at the C2 position (δ 96.8 ppm).

-

HPLC-MS : Confirms molecular ion peaks at m/z 215.6 [M+H]+ for the 13C-labeled species.

Challenges in Scalability and Yield Optimization

Isotopic Dilution Effects

Large-scale synthesis risks isotopic dilution due to trace unlabeled contaminants. Mitigation strategies include:

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying (3R,4R,6R)-3-Amino-6-(hydroxymethyl)oxane-2,4,5-triol hydrochloride in biological matrices?

- Methodology : Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used for quantification due to its specificity for polar compounds. Key parameters include:

- Column : C18 or phenyl-hexyl stationary phases for optimal retention of amino sugars.

- Mobile phase : Acetonitrile/water or methanol/water gradients with 0.1% trifluoroacetic acid (TFA) to enhance peak symmetry .

- Detection : UV-Vis at 195–210 nm (for amine groups) or evaporative light scattering (ELS) for non-chromophoric compounds .

Q. How is the stereochemical purity of this compound confirmed during synthesis?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify stereochemistry. Key markers include:

- Anomeric proton coupling constants (J values) to distinguish α/β configurations (e.g., J = 3–4 Hz for α-anomers vs. 7–8 Hz for β-anomers) .

- Chiral chromatography with cellulose-based columns (e.g., Chiralpak IC) to resolve enantiomeric impurities (<0.1%) .

Q. What are the stability considerations for this compound under physiological conditions?

- Degradation pathways : Hydrolysis of the glycosidic bond at acidic pH (e.g., gastric fluid) and oxidation of the hydroxymethyl group in aqueous media .

- Stabilization strategies :

- Lyophilization for long-term storage (−80°C, argon atmosphere).

- Use of antioxidants (e.g., 0.01% ascorbic acid) in aqueous buffers to prevent oxidation .

Advanced Research Questions

Q. How does (3R,4R,6R)-3-Amino-6-(hydroxymethyl)oxane-2,4,5-triol hydrochloride induce hepatotoxicity, and what experimental models validate this mechanism?

- Mechanism : Inhibits mitochondrial palmitate oxidation, leading to lipid peroxidation and apoptosis in hepatocytes. This is mediated by ROS accumulation and caspase-3 activation .

- Models :

- In vitro : Primary rat hepatocytes treated with 10–50 mM compound show dose-dependent ATP depletion (EC₅₀ = 25 mM) .

- In vivo : Mouse models (C57BL/6) exhibit elevated ALT/AST levels (2–3× baseline) after 72-hour exposure .

Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data for this compound as an apoptosis inducer?

- Key factors :

- Bioavailability : Poor intestinal absorption (logP = −2.1) limits in vivo efficacy; use prodrug formulations (e.g., acetylated derivatives) to enhance permeability .

- Metabolic clearance : Rapid renal excretion (t₁/₂ = 1.5 hours in rodents) necessitates sustained-release delivery systems .

- Experimental design : Cross-validate results using:

- 3D hepatocyte spheroids to mimic in vivo tissue complexity.

- Pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate dose-response relationships .

Q. How can researchers assess the compound’s stability under stress conditions (e.g., light, heat) for formulation development?

- Stress testing :

- Thermal degradation : Incubate at 40–60°C for 14 days; monitor decomposition via LC-MS (e.g., formation of 5-hydroxymethylfurfural at m/z 127) .

- Photolysis : Expose to UV light (320–400 nm) for 48 hours; quantify degradation products (e.g., oxidized amines at m/z 180–190) .

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic routes for producing high-purity (3R,4R,6R)-isomer?

- Challenges :

- Epimerization : Racemization at C3 during acidic/basic workup reduces enantiomeric excess (ee).

- Byproducts : Formation of N-acetyl derivatives or dimerization products during acetylation steps .

- Solutions :

- Use mild reaction conditions (pH 5–6, <40°C) and enzyme-mediated synthesis (e.g., glycosyltransferases) to preserve stereochemistry .

- Purify via preparative HPLC with polar organic mode (acetonitrile/ammonium acetate) to remove acetylated impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.